molecular formula C18H22N2O3S2 B7536579 N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide

N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide

Cat. No. B7536579
M. Wt: 378.5 g/mol
InChI Key: JYBXWZVKGUTBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide specifically targets BTK, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling. BTK is activated upon BCR engagement and phosphorylates downstream effectors, leading to the activation of various signaling pathways that promote cell survival and proliferation. This compound binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking downstream signaling and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in B-cells by inhibiting BTK signaling. In addition, this compound has been reported to modulate the function of other immune cells, including T-cells, natural killer (NK) cells, and dendritic cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide has several advantages as a research tool, including its high potency and specificity for BTK, its favorable pharmacokinetic properties, and its ability to induce apoptosis in B-cells. However, this compound also has some limitations, including its potential off-target effects on other kinases and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for the development of N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide as a therapeutic agent. One area of interest is the use of this compound in combination with other drugs, such as inhibitors of the PI3K/AKT/mTOR pathway, to enhance its anti-tumor effects. Another area of interest is the exploration of this compound in autoimmune diseases and inflammatory disorders, where BTK signaling has been implicated in the pathogenesis of these conditions. Finally, the development of more potent and selective BTK inhibitors, such as this compound, may lead to the discovery of new therapeutic targets for the treatment of B-cell malignancies and other diseases.

Synthesis Methods

The synthesis of N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide involves the reaction of 4-piperidin-1-ylsulfonylphenylamine with 3-bromo-1-(thiophen-3-yl)propan-1-one in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, followed by a reductive amination step to yield this compound as a white solid.

Scientific Research Applications

N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK phosphorylation and downstream signaling pathways, resulting in the induction of apoptosis and cell cycle arrest in B-cells. In vivo studies have demonstrated that this compound suppresses tumor growth and prolongs survival in mouse models of B-cell malignancies.

properties

IUPAC Name

N-(4-piperidin-1-ylsulfonylphenyl)-3-thiophen-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c21-18(9-4-15-10-13-24-14-15)19-16-5-7-17(8-6-16)25(22,23)20-11-2-1-3-12-20/h5-8,10,13-14H,1-4,9,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBXWZVKGUTBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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